tert-butyl N-(4-bromo-3-cyanophenyl)carbamate
Description
tert-Butyl N-(4-bromo-3-cyanophenyl)carbamate is a carbamate-protected aniline derivative featuring a bromine atom at the para position and a cyano group at the meta position on the phenyl ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality, enabling its use in multi-step organic syntheses, particularly in pharmaceutical intermediates. This compound is valued for its stability under basic conditions and ease of deprotection under acidic conditions, making it a versatile building block in medicinal chemistry .
Properties
Molecular Formula |
C12H13BrN2O2 |
|---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-3-cyanophenyl)carbamate |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-9-4-5-10(13)8(6-9)7-14/h4-6H,1-3H3,(H,15,16) |
InChI Key |
RJLNRCVWZZYPFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-3-cyanophenyl)carbamate typically involves the reaction of 4-bromo-3-cyanophenylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-bromo-3-cyanophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed:
- Substitution reactions yield various substituted phenyl derivatives.
- Reduction reactions yield the corresponding amine.
- Hydrolysis yields the free amine and tert-butanol .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-(4-bromo-3-cyanophenyl)carbamate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have shown promise as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth.
Case Study : A study explored the synthesis of various carbamate derivatives, including this compound, which exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in malignant cells through the modulation of signaling pathways related to cell survival and proliferation .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized for the preparation of more complex molecules through various coupling reactions, such as Suzuki or Heck reactions.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, base | 85% | |
| Heck Reaction | Base, solvent | 78% |
Materials Science
In materials science, this compound has been used in the development of polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of the material.
Case Study : Research demonstrated that incorporating this carbamate into polycarbonate matrices resulted in improved impact resistance and thermal stability compared to pure polycarbonate. The study highlighted the importance of the bromine substituent in enhancing the material's properties .
Agricultural Chemistry
The compound has also been explored for use in agrochemicals, particularly as a precursor for developing herbicides and pesticides. Its ability to interact with biological systems makes it a candidate for designing targeted agricultural chemicals that minimize environmental impact.
Research Findings : A recent investigation into derivatives of this compound revealed that certain modifications led to compounds with potent herbicidal activity against common weeds while exhibiting low toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromo-3-cyanophenyl)carbamate involves its interaction with specific molecular targets. The bromine and nitrile groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The carbamate group can also undergo hydrolysis, releasing the active amine that interacts with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Phenyl-Substituted Analogs
The following table compares tert-butyl N-(4-bromo-3-cyanophenyl)carbamate with phenyl-substituted analogs:
*Hypothetical formula based on structural analogy.
Key Findings:
- Electronic Effects: The cyano group in the target compound is a stronger electron-withdrawing group than Cl or OMe, enhancing electrophilicity at the para-bromine position for Suzuki-Miyaura couplings .
- Steric Effects : Methyl substituents (e.g., 2-Me in ) introduce steric hindrance, limiting accessibility to reactive sites compared to planar groups like CN or OMe.
- Solubility: Methoxy-substituted analogs (e.g., 41g) exhibit improved solubility in polar solvents due to the OMe group, whereas cyano-substituted derivatives may require DMF or DMSO for dissolution .
Comparison with Alkyl-Chain and Bicyclic Carbamates
Key Findings:
- Backbone Flexibility : Alkyl-chain carbamates (e.g., 6-bromohexyl) offer conformational flexibility, advantageous in targeting hydrophobic domains of proteins .
- Spatial Arrangement : Bicyclic carbamates (e.g., azabicyclo derivatives) provide rigid frameworks that improve selectivity in enzyme inhibition .
Research Findings and Industrial Relevance
- Synthetic Yields : Yields vary significantly with substituents. For example, 3-methoxy derivatives (41g) achieve 16–49% yields, while chloro-substituted analogs (41e) require optimized conditions due to lower reactivity .
- Pharmaceutical Utility: The target compound’s cyano group is critical in von Hippel-Lindau (VHL) ligand development, where electronic tuning enhances proteolysis-targeting chimera (PROTAC) efficacy .
- Market Trends : Brominated carbamates like tert-butyl N-(4-bromo-2-methylphenyl)carbamate are prioritized in oncology research, reflecting demand for halogenated intermediates .
Biological Activity
Tert-butyl N-(4-bromo-3-cyanophenyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on various research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its molecular weight is approximately 284.13 g/mol. The compound features a tert-butyl group, a bromo-substituted phenyl ring, and a carbamate functional group, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of carbamates, including this compound, exhibit significant antimicrobial activity. For instance, related compounds have demonstrated strong bactericidal effects against both susceptible and drug-resistant strains of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimal activity against Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Carbamates
| Compound | Target Bacteria | MIC (μg/mL) | Activity |
|---|---|---|---|
| Compound A | MRSA | 0.78-3.125 | Strong |
| Compound B | VREfm | 1.56-6.25 | Moderate |
| This compound | TBD | TBD | TBD |
Cytotoxicity and Anticancer Activity
In vitro studies have shown that certain carbamate derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937). These studies often utilize flow cytometry to assess the induction of apoptosis and cell cycle arrest .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound C | MCF-7 | 0.48 | Apoptosis induction |
| Compound D | U-937 | 1.93 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Case Studies
- Antimicrobial Efficacy : A study investigated the antibacterial properties of various carbamate derivatives, highlighting that compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibited enhanced activity against resistant bacterial strains .
- Anticancer Potential : Another research effort focused on the synthesis of oxadiazole derivatives that share structural similarities with this compound. These derivatives showed promising cytotoxic effects in multiple cancer cell lines and were effective in inducing apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
